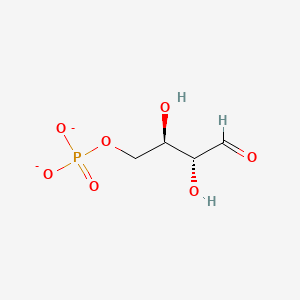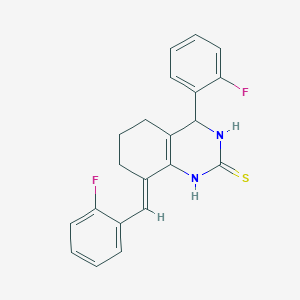
8-(2-fluorobenzylidene)-4-(2-fluorophenyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-fluorophenyl)-8-[(2-fluorophenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione is a diarylheptanoid.
Applications De Recherche Scientifique
Anti-Inflammatory Activity : A study by Sun et al. (2019) synthesized two fluorine-substituted derivatives of 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA). These compounds showed potential inhibitory effects on LPS-induced NO secretion, indicating their potential as anti-inflammatory agents.
Antimicrobial Properties : Selvam & Palanirajan (2010) reported on the synthesis of thiazoloquinazoline derivatives, which exhibited significant anti-bacterial and anti-fungal activities.
Cell Proliferation Inhibition : A study by Raghav et al. (2017) synthesized quinazoline derivatives that inhibited cathepsins B, H, and L in HepG2 cells, a hepatocellular carcinoma cell line. This indicates their potential use in cancer research.
Fluorophore Applications : According to Aleksanyan & Hambardzumyan (2013), quinoline derivatives, including those similar to the compound , are known as efficient fluorophores, widely used in biochemistry and medicine for studying biological systems.
Synthesis and Characterization : Ghashang et al. (2013) discussed an efficient method for the preparation of hexahydroquinazolinones/thiones, which are related to the compound of interest, under environmentally friendly conditions.
Antitumor Activity : Mortimer et al. (2006) synthesized a series of 2-phenylbenzothiazoles, including fluorinated variants, which exhibited potent antiproliferative activity against various cancer cell lines.
Potential Anticancer Agents : Nagaladinne et al. (2020) designed, synthesized, and evaluated quinazolin-4-ones as potential anticancer agents based on molecular docking studies.
Propriétés
Formule moléculaire |
C21H18F2N2S |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
(8E)-4-(2-fluorophenyl)-8-[(2-fluorophenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione |
InChI |
InChI=1S/C21H18F2N2S/c22-17-10-3-1-6-13(17)12-14-7-5-9-16-19(14)24-21(26)25-20(16)15-8-2-4-11-18(15)23/h1-4,6,8,10-12,20H,5,7,9H2,(H2,24,25,26)/b14-12+ |
Clé InChI |
YOEKQKPKLQYUDG-WYMLVPIESA-N |
SMILES isomérique |
C1C/C(=C\C2=CC=CC=C2F)/C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4F |
SMILES |
C1CC(=CC2=CC=CC=C2F)C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4F |
SMILES canonique |
C1CC(=CC2=CC=CC=C2F)C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



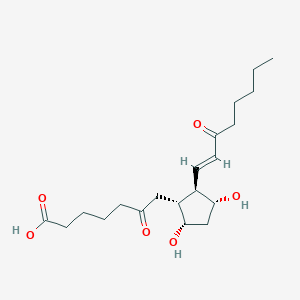
![4-[3-oxo-1-(3,4,5-trimethoxyanilino)-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235648.png)
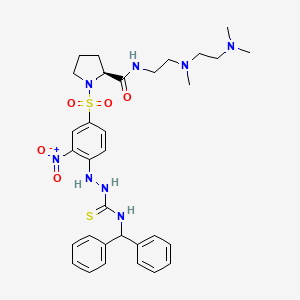

![[(1S,2R,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1235653.png)

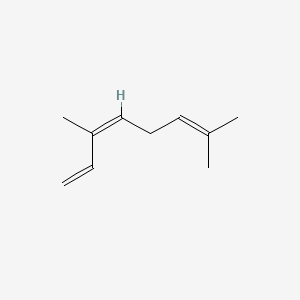
![(Z)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1235660.png)

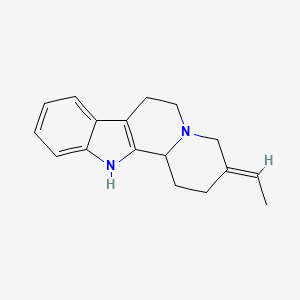
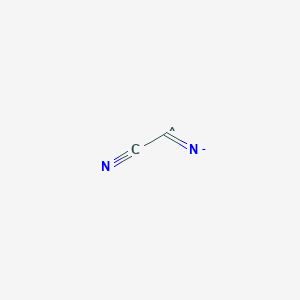
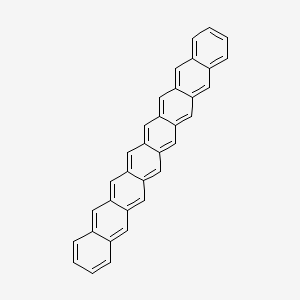
](/img/structure/B1235670.png)
